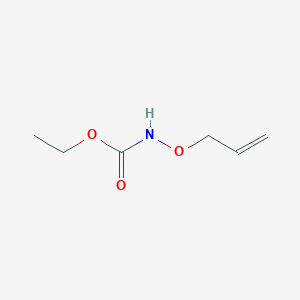
ETHYL ALLYLOXYCARBAMATE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
ETHYL ALLYLOXYCARBAMATE is an organic compound with the molecular formula C_7H_13NO_3. It is an ester of carbamic acid and is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes an ethyl group, a prop-2-en-1-yl group, and a carbamate group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL ALLYLOXYCARBAMATE typically involves the reaction of ethyl chloroformate with prop-2-en-1-ol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ethyl chloroformate. The general reaction scheme is as follows:
C2H5OCOCl+CH2=CHCH2OH→C2H5OCOOCH2CH=CH2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
化学反応の分析
Types of Reactions
ETHYL ALLYLOXYCARBAMATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the carbamate group to an amine group.
Substitution: Nucleophilic substitution reactions can replace the ethyl or prop-2-en-1-yl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) and sodium borohydride (NaBH_4) are used.
Substitution: Nucleophiles like hydroxide ions (OH^-) and amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted carbamates.
科学的研究の応用
ETHYL ALLYLOXYCARBAMATE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of polymers, coatings, and other materials.
作用機序
The mechanism of action of ETHYL ALLYLOXYCARBAMATE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
類似化合物との比較
Similar Compounds
Ethyl carbamate:
Methyl [(prop-2-en-1-yl)oxy]carbamate: Similar structure but with a methyl group instead of an ethyl group.
Propyl [(prop-2-en-1-yl)oxy]carbamate: Similar structure but with a propyl group instead of an ethyl group.
Uniqueness
ETHYL ALLYLOXYCARBAMATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
CAS番号 |
61807-43-0 |
|---|---|
分子式 |
C6H11NO3 |
分子量 |
145.16 g/mol |
IUPAC名 |
ethyl N-prop-2-enoxycarbamate |
InChI |
InChI=1S/C6H11NO3/c1-3-5-10-7-6(8)9-4-2/h3H,1,4-5H2,2H3,(H,7,8) |
InChIキー |
GFBZREMLIDQEMC-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)NOCC=C |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














